SNC 80 belongs to a class of compounds known as non-peptide δ opioid receptor agonists [, ]. It is a synthetically derived molecule that has garnered significant interest in the field of opioid pharmacology [, ]. SNC 80 demonstrates high selectivity for the δ opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes [, ].
The synthesis of SNC 80 starts with the preparation of the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine []. The racemic mixture of this piperazine derivative is resolved using camphoric acids to obtain the desired enantiomer in high optical purity (>99%) []. Subsequent synthetic steps involve coupling this enantiomer with appropriately substituted benzamide derivatives to yield SNC 80 [].
SNC 80 exerts its biological effects by binding to and activating the δ opioid receptor [, ]. This interaction triggers downstream signaling pathways that ultimately result in the observed pharmacological responses []. The high selectivity of SNC 80 for the δ receptor over the μ opioid receptor is attributed to its specific structural features, which allow it to interact preferentially with the δ receptor binding site [].
Investigating the role of the δ opioid receptor in pain pathways: SNC 80 has been used to study the analgesic effects mediated by δ opioid receptors [].
Understanding the potential of δ opioid receptors as targets for drug addiction treatment: Research suggests that δ receptor agonists, like SNC 80, may have a role in mitigating drug addiction [].
Developing novel therapeutic agents targeting the δ opioid receptor: SNC 80 serves as a lead compound for designing and synthesizing new drugs with improved pharmacological profiles [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9